molecular formula C16H12ClNO B11852551 5-Chloro-8-methyl-2-phenylquinolin-4-ol

5-Chloro-8-methyl-2-phenylquinolin-4-ol

Cat. No.: B11852551
M. Wt: 269.72 g/mol
InChI Key: WQTDDEJDGYOWAZ-UHFFFAOYSA-N
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Description

5-Chloro-8-methyl-2-phenylquinolin-4-ol is a heterocyclic compound with the molecular formula C16H12ClNO. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound features a quinoline core with a chlorine atom at the 5th position, a methyl group at the 8th position, and a phenyl group at the 2nd position, along with a hydroxyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-methyl-2-phenylquinolin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate aniline derivative with diethyl ethoxymethylenemalonate, followed by chlorination and subsequent functional group modifications. The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and chlorination steps.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. Advanced techniques like transition metal-catalyzed reactions and green chemistry approaches are also utilized to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-methyl-2-phenylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-8-methyl-2-phenylquinolin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-8-methyl-2-phenylquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific biological context and the type of activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    8-Hydroxyquinoline: Another hydroxylated quinoline derivative with different substitution patterns.

Uniqueness

5-Chloro-8-methyl-2-phenylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom, methyl group, and phenyl group in specific positions enhances its reactivity and potential for diverse applications compared to other quinoline derivatives.

Properties

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

5-chloro-8-methyl-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C16H12ClNO/c1-10-7-8-12(17)15-14(19)9-13(18-16(10)15)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19)

InChI Key

WQTDDEJDGYOWAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=O)C=C(N2)C3=CC=CC=C3

Origin of Product

United States

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